molecular formula C14H12O3 B2851156 4-Methoxybiphenyl-3-carboxylic acid CAS No. 107410-07-1

4-Methoxybiphenyl-3-carboxylic acid

Cat. No.: B2851156
CAS No.: 107410-07-1
M. Wt: 228.247
InChI Key: NRUOSOAWSBPNPB-UHFFFAOYSA-N
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Description

4-Methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a methoxy group (-OCH3) attached to one of the benzene rings and a carboxylic acid group (-COOH) attached to the other benzene ring. This compound is known for its applications in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybiphenyl-3-carboxylic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxybiphenyl-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an aldehyde (-CHO) or an alcohol (-CH2OH) under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: 4-Hydroxybiphenyl-3-carboxylic acid.

    Reduction: 4-Methoxybiphenyl-3-carboxaldehyde or 4-Methoxybiphenyl-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybiphenyl-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-Chlorobiphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-Methoxybiphenyl-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUOSOAWSBPNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.84 g (3.33 mmol) of methyl 2-Methoxy-5-phenylbenzoate was stirred under heating at 80° C. in a solvent mixture of dioxane/water containing 4 M of hydrogen chloride for 7 hours. The solvent was evaporated to obtain the title compound.
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